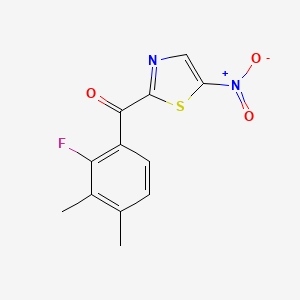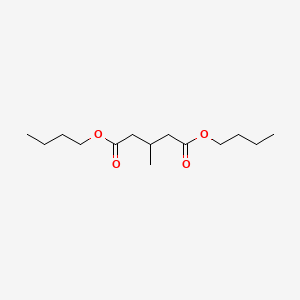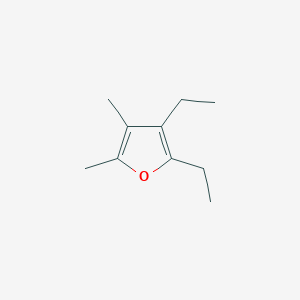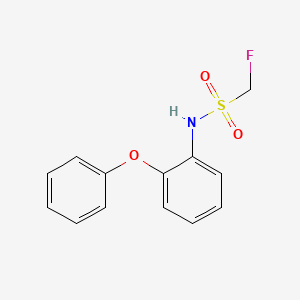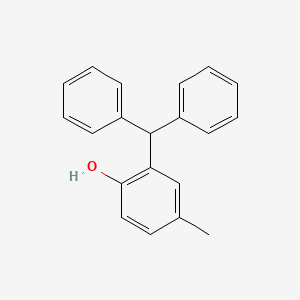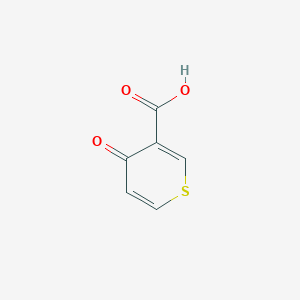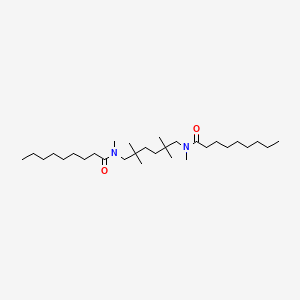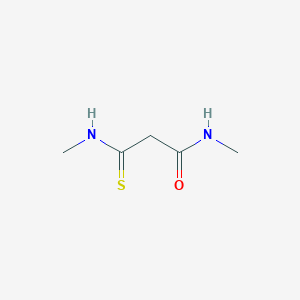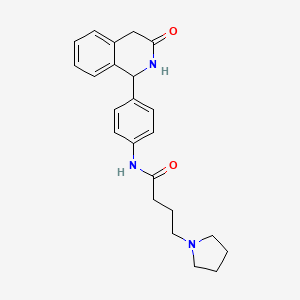![molecular formula C22H18N2O3 B14645699 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate CAS No. 52144-91-9](/img/structure/B14645699.png)
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is an organic compound characterized by its unique structure, which includes a diazonium group attached to a phenyl ring substituted with benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of 1-[3,5-Bis(benzyloxy)phenyl]ethanone. The process begins with the preparation of 1-[3,5-Bis(benzyloxy)phenyl]ethanone through the reaction of 3,5-dibenzyloxyacetophenone with appropriate reagents . The diazotization is then carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, through substitution reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, or amines in the presence of copper(I) chloride as a catalyst.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions.
Major Products:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-[3,5-Bis(benzyloxy)phenyl]ethanone: A precursor in the synthesis of the diazonium compound.
1-[3,5-Bis(benzyloxy)phenyl]acetone: Another related compound with similar structural features.
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one:
Uniqueness: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
52144-91-9 |
|---|---|
Molekularformel |
C22H18N2O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-diazoethanone |
InChI |
InChI=1S/C22H18N2O3/c23-24-14-22(25)19-11-20(26-15-17-7-3-1-4-8-17)13-21(12-19)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI-Schlüssel |
WGJQNGJQCNDVLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C=[N+]=[N-])OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)



